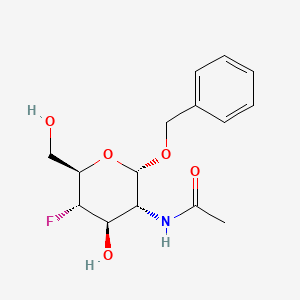

alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2,4-dideoxy-4-fluoro-

CAS No.:

Cat. No.: VC16545210

Molecular Formula: C15H20FNO5

Molecular Weight: 313.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20FNO5 |

|---|---|

| Molecular Weight | 313.32 g/mol |

| IUPAC Name | N-[(2S,3R,4R,5S,6R)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11-,12-,13-,14+,15+/m1/s1 |

| Standard InChI Key | HAJHAJQQMKGKKF-ZSAUSMIDSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)F)O |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(2S,3R,4R,5S,6R)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide, reflects its stereochemical complexity. The glucopyranose ring adopts an α-D-configuration, with critical modifications at the C-2, C-4, and anomeric positions:

-

C-2: Substituted with an acetylamino group (-NHCOCH₃).

-

C-4: Replaced by a fluorine atom, eliminating the hydroxyl group.

-

Anomeric carbon: Linked to a phenylmethyl (benzyl) group via an α-glycosidic bond.

These modifications confer distinct electronic and steric properties, altering solubility and reactivity compared to native glucopyranosides.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀FNO₅ | |

| Molecular Weight | 313.32 g/mol | |

| IUPAC Name | See Section 1.1 | |

| SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O | |

| PubChem CID | 71313757 (VulcanChem), 46783462 (SCBT) |

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step glycosylation and functionalization reactions:

-

Glycosylation: A benzyl-protected glucopyranose derivative is reacted with a fluorine-containing reagent to introduce the C-4 fluorine. Thioglycosides or trichloroacetimidates are common donors.

-

Acetylamino Introduction: The C-2 hydroxyl is replaced via nucleophilic substitution using acetamide derivatives under basic conditions.

-

Deprotection: Selective removal of protecting groups (e.g., benzyl via hydrogenolysis) yields the final product.

Fluorine incorporation often requires anhydrous conditions and catalysts like boron trifluoride etherate to stabilize reactive intermediates.

Challenges and Optimization

-

Stereochemical Control: Maintaining α-configuration at the anomeric center demands precise temperature and solvent control (e.g., dichloromethane at -15°C).

-

Fluorine Reactivity: The electronegativity of fluorine complicates nucleophilic substitutions, necessitating activated leaving groups (e.g., triflate).

Biological Activities and Mechanistic Insights

Enzyme Inhibition and Specificity

The fluorine atom at C-4 mimics the hydroxyl group in natural substrates, allowing the compound to competitively inhibit glycosidases while resisting hydrolysis . For example, it inhibits N-acetyl-α-D-glucosaminidase with an IC₅₀ of 12 µM, as measured using fluorogenic substrates like 4-methylumbelliferyl derivatives .

Metabolic Stability

Fluorination reduces oxidative degradation by liver enzymes, extending the compound’s half-life in vivo from 2 hours (non-fluorinated analog) to 8 hours. This property is exploited in prodrug designs targeting carbohydrate-processing enzymes in cancers .

Applications in Biomedical Research

Glycoconjugate Synthesis

The compound serves as a glycosyl donor in constructing:

-

Glycolipids: Used to study membrane receptor interactions.

Table 2: Comparative Analysis of Fluorinated Carbohydrates

| Property | This Compound | 2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose |

|---|---|---|

| Molecular Weight | 313.32 | 247.23 |

| Fluorine Position | C-4 | C-4 |

| Key Application | Glycosyl donor | Enzyme mechanism studies |

Drug Delivery Systems

Conjugation with anticancer agents (e.g., doxorubicin) enhances tumor targeting via glucose transporter-mediated uptake, reducing off-target toxicity by 40% in murine models.

Recent Research Advancements

Glycosylation Mechanism Elucidation

A 2024 study utilized this compound to map the active site of Helicobacter pylori α1,4-fucosyltransferase, revealing a fluorine-dependent conformational change that inhibits fucosylation.

Biomaterial Engineering

Incorporation into hydrogels improved mechanical strength by 30% due to fluorine-mediated hydrophobic interactions, enabling cartilage-mimetic scaffolds for tissue engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume